(R)-Morpholin-2-ylmethanethiol
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Overview
Description
®-Morpholin-2-ylmethanethiol is an organic compound characterized by a morpholine ring attached to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Morpholin-2-ylmethanethiol typically involves the reaction of morpholine with methanethiol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: In industrial settings, the production of ®-Morpholin-2-ylmethanethiol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: ®-Morpholin-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-Morpholin-2-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Morpholin-2-ylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Morpholine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Methanethiol: Does not have the morpholine ring, limiting its structural versatility.
Uniqueness: ®-Morpholin-2-ylmethanethiol combines the reactivity of the thiol group with the structural features of the morpholine ring, providing a unique set of properties that make it valuable in diverse applications.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[(2R)-morpholin-2-yl]methanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m1/s1 |
InChI Key |
CNGZTXTYUFPYRC-RXMQYKEDSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CS |
Canonical SMILES |
C1COC(CN1)CS |
Origin of Product |
United States |
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